molecular formula C10H14N2O2 B1267556 2-(4-Aminophenoxy)-n,n-dimethylacetamide CAS No. 6271-84-7

2-(4-Aminophenoxy)-n,n-dimethylacetamide

Cat. No.: B1267556
CAS No.: 6271-84-7
M. Wt: 194.23 g/mol
InChI Key: OKAMTSBFXRCKAS-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-n,n-dimethylacetamide is an organic compound characterized by the presence of an aminophenoxy group attached to a dimethylacetamide moiety

Scientific Research Applications

2-(4-Aminophenoxy)-n,n-dimethylacetamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2,2-Bis[4-(4-aminophenoxy)phenyl]propane” indicates that it is harmful if swallowed and may cause skin and eye irritation .

Future Directions

A study titled “Identification of Flavone Derivative Displaying a 4’-Aminophenoxy” discusses the potential of related compounds in future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-n,n-dimethylacetamide typically involves the reaction of 4-aminophenol with n,n-dimethylacetamide chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

4-Aminophenol+n,n-Dimethylacetamide ChlorideThis compound\text{4-Aminophenol} + \text{n,n-Dimethylacetamide Chloride} \rightarrow \text{this compound} 4-Aminophenol+n,n-Dimethylacetamide Chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-n,n-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the phenoxy group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar in structure but with additional methyl groups on the aromatic ring.

    2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Contains two aminophenoxy groups attached to a propane backbone.

    4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: A more complex structure with additional pyridine and pyrrolidine groups

Uniqueness

2-(4-Aminophenoxy)-n,n-dimethylacetamide is unique due to its specific combination of the aminophenoxy and dimethylacetamide moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-aminophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAMTSBFXRCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284389
Record name 2-(4-aminophenoxy)-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-84-7
Record name NSC37059
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-aminophenoxy)-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)-N,N-dimethylacetamide
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